

A Comparative Guide to Spectral Databases for the Identification of 3-Octanol

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Compound of Interest

Compound Name: 3-Octanol

Cat. No.: B3432417

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For researchers, scientists, and professionals in drug development, the accurate identification of chemical compounds is paramount. **3-Octanol**, a secondary alcohol with applications as a flavoring agent and in the study of human and plant metabolites, serves as a case study for evaluating the utility of various spectral databases.^[1] This guide provides an objective comparison of prominent spectral databases for the identification of **3-Octanol**, supported by experimental protocols and workflow visualizations.

Data Presentation: A Quantitative Comparison of Spectral Databases

The confident identification of **3-Octanol** relies on the availability and quality of its spectral data across different analytical techniques. The following table summarizes the **3-Octanol** spectral data available in several key public and commercial databases.

Database	Mass Spectrometry (MS) Spectra	Nuclear Magnetic Resonance (NMR) Spectra	Other Spectral Data
NIST WebBook	Electron Ionization (EI) mass spectrum available.[2][3][4]	No NMR data directly provided.	Infrared (IR) Spectrum, Gas Chromatography (GC) data.[2][3]
PubChem	GC-MS, MS/MS, and LC-MS data available, including experimental and predicted spectra.[1]	No NMR data directly provided.	Links to external databases and literature.
SpectraBase	30 MS (GC) spectra.[5]	2 ^1H NMR and 7 ^{13}C NMR spectra.[5]	10 FTIR, 1 Raman, and 2 Near IR spectra.[5]
Human Metabolome Database (HMDB)	Experimental LC-MS/MS and predicted LC-MS/MS spectra.[6]	No experimental NMR data; predicted spectra may be available.	Predicted GC-MS spectra.[6]
Spectral Database for Organic Compounds (SDBS)	Mass spectrum available.	^1H NMR and ^{13}C NMR spectra available.	IR and Raman spectra available.
Wiley Spectra Lab	Extensive collection of mass spectra.	Comprehensive NMR spectral libraries.	Broad range of other spectral data including IR and Raman.

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying spectral data. Below are standard operating procedures for acquiring Mass Spectrometry and Nuclear Magnetic Resonance data for **3-Octanol**.

Mass Spectrometry (GC-MS) Protocol for 3-Octanol

This protocol outlines the general procedure for the analysis of **3-Octanol** using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

- Prepare a stock solution of **3-Octanol** (e.g., 1 mg/mL) in a high-purity volatile solvent such as methanol or dichloromethane.
- Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
- If analyzing a complex matrix, perform a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the volatile organic compounds, including **3-Octanol**.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- Injection Volume: 1 µL.
- Injector Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Hold at 280°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-400.

- Solvent Delay: 3 minutes.

3. Data Acquisition and Analysis:

- Acquire the total ion chromatogram (TIC) and mass spectrum for each standard and sample.
- Identify the **3-Octanol** peak in the TIC based on its retention time.
- Compare the acquired mass spectrum of the peak with the reference spectra from the chosen database (e.g., NIST, Wiley).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for 3-Octanol

This protocol provides a general procedure for acquiring ^1H and ^{13}C NMR spectra of **3-Octanol**.

1. Sample Preparation:

- Accurately weigh approximately 5-20 mg of pure **3-Octanol**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3) in a clean, dry vial.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm).
- Transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (typically 4-5 cm).

2. NMR Instrumentation and Parameters:

- Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
- Probe: 5 mm BBO probe.
- Temperature: 298 K.

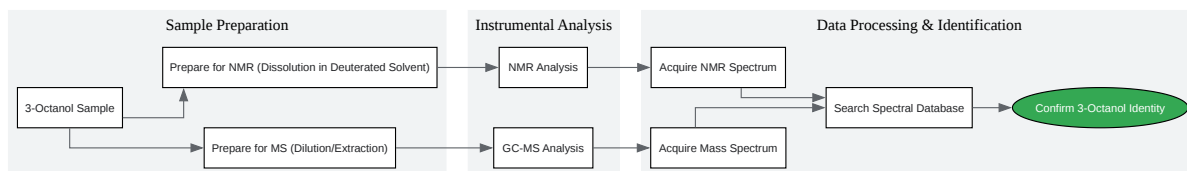
- ^1H NMR Acquisition:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 20 ppm
- ^{13}C NMR Acquisition:
 - Pulse Program: zgpg30 (proton decoupled)
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 240 ppm

3. Data Processing and Analysis:

- Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
- Reference the spectra using the TMS signal at 0 ppm.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the structure and confirm the identity of **3-Octanol** by comparing the data with database entries.

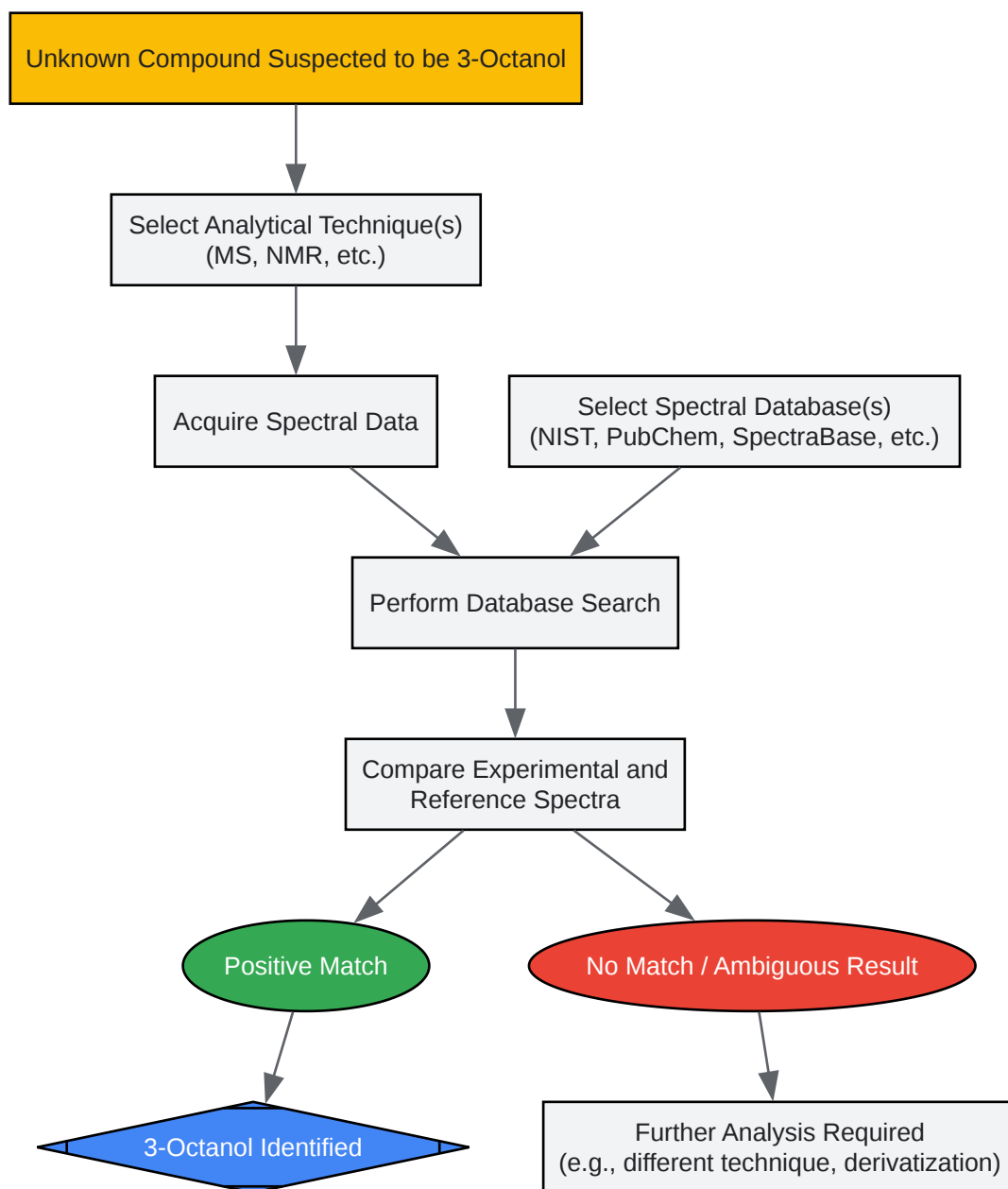
Mandatory Visualization

The following diagrams illustrate the logical workflows for identifying **3-Octanol** using spectral databases.



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Caption: Experimental workflow for **3-Octanol** identification.



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Caption: Logical steps for spectral database-assisted identification.

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